molecular formula C6H10ClN3 B1429163 1-(Pyridazin-4-yl)ethanamine hydrochloride CAS No. 1149585-79-4

1-(Pyridazin-4-yl)ethanamine hydrochloride

カタログ番号: B1429163
CAS番号: 1149585-79-4
分子量: 159.62 g/mol
InChIキー: PNKLUCOGEBQKGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridazin-4-yl)ethanamine hydrochloride is a substituted pyridazine derivative with the molecular formula C₆H₁₀ClN₃ (inferred from structural data). It features an ethanamine group (-CH₂CH₂NH₂) attached to the 4-position of the pyridazine ring, forming a hydrochloride salt. The compound is identified by CAS number 1149585-79-4 and has a purity of 95% .

特性

IUPAC Name

1-pyridazin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-9-4-6;/h2-5H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLUCOGEBQKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(Pyridazin-4-yl)ethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C6H8ClN3\text{C}_6\text{H}_8\text{ClN}_3

It is characterized by a pyridazine ring, which is known for its ability to interact with various biological targets. The hydrochloride form enhances solubility and stability, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its potential as a modulator of neuropeptide systems, particularly in the context of central nervous system (CNS) disorders.

  • Neuropeptide S (NPS) Receptor Modulation : Research indicates that compounds similar to 1-(Pyridazin-4-yl)ethanamine can act as antagonists at the NPS receptor, which is implicated in anxiety and stress responses. For example, studies have shown that modifications in the structure can significantly enhance receptor affinity and solubility, leading to improved pharmacokinetic profiles .
  • Antimicrobial Activity : Preliminary studies have suggested that pyridazine derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:

Target Activity Reference
NPS ReceptorAntagonist activity (K_e = 36 nM)
Bacterial StrainsMIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli

Case Studies

  • Neuropeptide S Antagonists : A series of studies focused on synthesizing new antagonists for the NPS receptor using derivatives of pyridazine. These studies highlighted the importance of substituents on the pyridazine ring for enhancing biological activity and solubility .
  • Antimicrobial Testing : A comprehensive evaluation of various pyridazine derivatives demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to compounds with enhanced potency .

Pharmacokinetic Properties

Pharmacokinetic evaluations have revealed that compounds derived from this compound exhibit favorable absorption characteristics, with significant permeability across biological membranes. This is crucial for their potential therapeutic applications.

科学的研究の応用

Medicinal Chemistry

1-(Pyridazin-4-yl)ethanamine hydrochloride is primarily investigated for its role as a building block in the synthesis of various bioactive compounds. The unique structure of the pyridazine ring allows for modifications that can enhance biological activity.

Key Features:

  • Structural Diversity: The compound can be modified to create derivatives with different pharmacological properties.
  • Synthesis of Targeted Drugs: It serves as an intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.

Pharmacological Research

Research indicates that this compound exhibits potential pharmacological activities, particularly in the central nervous system (CNS). Its interactions with neurotransmitter systems make it a candidate for developing treatments for various neurological conditions.

Potential Therapeutic Uses:

  • Treatment of depression and anxiety disorders .
  • Potential use in managing schizophrenia and other psychiatric disorders.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in preclinical models:

  • Neuropharmacology Studies: Investigations into its effects on serotonin and dopamine receptors have shown promising results, suggesting potential antidepressant and anxiolytic properties.
  • Animal Models: In vivo studies demonstrated significant behavioral changes in models of depression and anxiety when treated with derivatives of this compound.

Future Directions in Research

The ongoing research aims to:

  • Explore the full pharmacodynamic profile of this compound.
  • Conduct clinical trials to assess its efficacy and safety in humans.

類似化合物との比較

Positional Isomers

  • Pyridazin-3-ylmethanamine hydrochloride (CAS 1228788-25-7): This positional isomer has the amine group (-CH₂NH₂) attached to the 3-position of the pyridazine ring. The difference in substitution position may influence electronic properties and binding affinity in biological systems. Its purity is 95% .
  • (Pyridazin-4-ylmethyl)amine dihydrochloride (CAS 1028615-75-9): This compound features a methylamine group (-CH₂NH₂) at the 4-position of pyridazine but exists as a dihydrochloride salt. The additional hydrochloride may enhance solubility compared to the monohydrochloride form of the target compound .

Halogenated Pyridazine Derivatives

  • It is labeled as a pharmaceutical intermediate, suggesting utility in drug development .

Substituted Phenyl Ethanamine Hydrochlorides

  • (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride (CAS 1624261-91-1): Replaces the pyridazine ring with a bromo- and fluoro-substituted benzene ring. The stereospecific (S)-configuration may confer selectivity in receptor interactions. Molecular weight is 254.53 g/mol , higher than the pyridazine analog due to heavier halogens .
  • (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride (CAS 1391378-74-7): Features methoxy and fluoro substituents on a benzene ring. The methoxy group could increase metabolic stability compared to pyridazine-based compounds .

Heterocyclic Ethanamine Derivatives

  • 2C-T-7 Hydrochloride (CAS 95958-84-2 free base): A phenethylamine derivative with methoxy and propylthio groups on a benzene ring.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties
1-(Pyridazin-4-yl)ethanamine hydrochloride 1149585-79-4 C₆H₁₀ClN₃ 163.62 Pyridazin-4-yl, ethanamine 95% Pharmaceutical intermediate
Pyridazin-3-ylmethanamine hydrochloride 1228788-25-7 C₅H₈ClN₃ 145.59 Pyridazin-3-yl, methanamine 95% Structural isomer
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl 1624261-91-1 C₈H₁₀BrClFN 254.53 Bromo, fluoro, benzene 95% Stereospecific activity potential
2C-T-7 Hydrochloride 95958-84-2 C₁₃H₂₁ClN₂O₂S 291.9 Methoxy, propylthio, benzene ≥98% Stable in blood

Research Findings and Functional Insights

  • Stability: Pyridazine derivatives generally exhibit moderate stability, though data specific to this compound are lacking. In contrast, 2C-T-7 hydrochloride demonstrates notable stability in biological matrices .
  • Stereochemical Influence : (S)-configured ethanamine derivatives (e.g., CAS 1391378-74-7) highlight the role of chirality in pharmacological activity, a factor unexplored for the target compound .

Notes on Discrepancies and Data Gaps

  • Purity variations exist among analogs, e.g., (Pyridazin-4-ylmethyl)amine dihydrochloride at 98% vs. 95% for the target compound .
  • No direct evidence addresses the synthesis, metabolic fate, or target interactions of this compound.
  • Hazard classifications for pyridazine derivatives remain unspecified, unlike phenyl-based analogs with documented toxicity profiles .

準備方法

Catalytic Enantioselective Borane Reduction of Pyridin-3-yl-ethanone Derivatives

One prominent method involves the reduction of pyridin-3-yl-ethanone derivatives using borane-tetrahydrofuran complex (BH₃·THF), which yields enantiomerically enriched pyridinyl-ethylamines. This process is particularly valuable for obtaining chiral amines with high enantiomeric excess.

Step Reagents Conditions Outcome
Reduction Borane-tetrahydrofuran complex 0–5 °C, stirred for 30 min Conversion of pyridin-3-yl-ethanone to pyridin-3-yl-ethylamine
Purification Chromatography on silica gel Reflux and chromatography Isolation of pure enantiomeric amine

Research findings indicate that this method provides high yields (~83%) and enantiomeric excess (~98%), making it suitable for preparing optically active intermediates.

Acidic Hydrochloride Salt Formation

The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid in ether, which facilitates crystallization of the salt.

Step Reagents Conditions Outcome
Salt formation Hydrochloric acid in ether Dropwise addition at room temperature Crystallization of the amine hydrochloride
Purification Filtration, washing, drying 60 °C under reduced pressure Pure hydrochloride salt with high yield (~89%)

This method ensures high purity and enantiomeric excess (>99%) of the hydrochloride salt.

Alternative Synthetic Route: Direct Nucleophilic Substitution

Although less documented for pyridazin derivatives, a plausible route involves nucleophilic substitution on a suitable halogenated pyridazin-4-yl precursor with ethanamine, followed by salt formation. This route requires prior synthesis of halogenated pyridazin-4-yl compounds, which can be achieved via chlorination or bromination of pyridazin-4-ol derivatives.

Step Reagents Conditions Outcome
Halogenation N-chlorosuccinimide or N-bromosuccinimide Reflux in acetic acid Halogenated pyridazin-4-yl intermediates
Nucleophilic substitution Ethanamine Reflux in polar aprotic solvent (e.g., DMF) Formation of pyridazin-4-yl-ethanamine
Salt formation HCl in ether Room temperature Hydrochloride salt

This pathway is less favored due to potential regioselectivity issues but remains feasible with optimized conditions.

Notes on Reaction Conditions and Purification

  • Temperature Control: Most reactions are conducted at ambient temperature or slightly cooled (0–5 °C) to control reaction rates and selectivity.
  • Solvent Choice: Methanol and dioxane are commonly used due to their polarity and ability to dissolve reactants effectively.
  • Purification Techniques: Filtration, chromatography, and recrystallization are standard for isolating high-purity products.
  • Drying Conditions: Final products are dried under vacuum at approximately 60 °C to remove residual solvents and moisture.

Data Summary Table

Method Key Reagents Typical Yield Enantiomeric Excess Purity Remarks
Borane reduction + HCl salt Pyridin-3-yl-ethanone, BH₃·THF, HCl in ether ~83–89% 98–99% High Suitable for chiral synthesis
Nucleophilic substitution Halogenated pyridazin-4-yl, ethanamine Variable Not specified Variable Less regioselective

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(Pyridazin-4-yl)ethanamine hydrochloride with high purity?

A multi-step approach is typically employed:

  • Step 1: React pyridazine-4-carbaldehyde with nitroethane via a Henry reaction to form 1-(pyridazin-4-yl)-2-nitropropene. Optimize solvent (e.g., ethanol) and temperature (60–80°C) to enhance yield .
  • Step 2: Reduce the nitro intermediate to the primary amine using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in acidic media. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Step 3: Precipitate the hydrochloride salt by treating the free base with HCl in anhydrous ether. Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Basic: Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy: Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm the pyridazine ring protons (δ 8.5–9.5 ppm) and ethylamine chain (δ 2.8–3.5 ppm) .
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 140.1 (free base) and [M-Cl]⁺ at m/z 140.1 + 35.5 (hydrochloride) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (e.g., C₆H₁₀ClN₃ requires C 41.5%, H 5.8%, N 24.2%, Cl 20.5%) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • DFT Calculations: Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies nucleophilic attack sites (e.g., pyridazine N-atoms) .
  • Solvent Effects: Include implicit solvation models (e.g., PCM for water) to assess stability under physiological conditions. Compare with experimental hydrolysis rates .

Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?

  • Controlled Replication: Reproduce experiments under standardized conditions (pH 7.4 PBS, 25°C). Use dynamic light scattering (DLS) to monitor aggregation .
  • Cross-Validation: Combine HPLC (for degradation products) with thermogravimetric analysis (TGA) to differentiate thermal decomposition vs. solvent-mediated instability .

Basic: What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles. Conduct work in a fume hood to avoid inhalation .
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing: Incubate solutions at pH 3–9 (HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C). Sample at intervals (0, 7, 14 days) and quantify intact compound via UPLC-MS .
  • Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data. Identify degradation pathways (e.g., hydrolysis at pyridazine ring) .

Advanced: What strategies optimize the compound’s bioavailability in preclinical studies?

  • Salt Form Screening: Compare hydrochloride with other salts (e.g., citrate, sulfate) for solubility and logP using shake-flask methods .
  • Co-crystallization: Co-formulate with cyclodextrins to enhance aqueous solubility. Characterize complexes via PXRD and DSC .

Notes on Evidence Utilization

  • Computational methods , analytical protocols , and safety guidelines are prioritized.
  • Synthesis and stability strategies derive from analogous compounds (e.g., adamantane derivatives , pyrimidine analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridazin-4-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyridazin-4-yl)ethanamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。